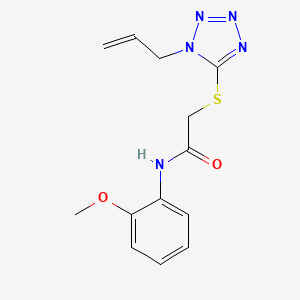

2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide

Description

Historical Context of Tetrazole Thioether Acetamide Derivatives

Tetrazole thioether acetamide derivatives emerged as a chemically significant class of compounds in the late 20th century, driven by advancements in heterocyclic chemistry. The integration of tetrazole rings—known for their metabolic stability and hydrogen-bonding capacity—into thioether-linked acetamide frameworks originated from efforts to develop novel pharmacophores. Early work, such as the synthesis of alkyl 1H-tetrazol-5-yl thioethers via N-tosylhydrazone-mediated coupling (2015), laid foundational methodologies for constructing these hybrids. The allyl-substituted tetrazole moiety, in particular, gained attention for its balance of lipophilicity and electronic tunability, enabling applications in medicinal chemistry and materials science.

A pivotal development occurred with the introduction of acetamide side chains, such as the N-(2-methoxyphenyl) group, which enhanced solubility and target affinity. For instance, N-(2-methoxyphenyl)acetamide derivatives were historically utilized in anti-skid rubber formulations, demonstrating their versatility beyond biological contexts. The fusion of these components into 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide represents a convergence of synthetic innovation and structural optimization.

Table 1: Key Historical Milestones in Tetrazole Thioether Acetamide Development

Significance in Academic Research

The compound’s significance stems from its multifunctional architecture:

- Tetrazole Core : The 1-allyl-1H-tetrazol-5-yl group provides aromatic stability and serves as a bioisostere for carboxylic acids, mimicking their hydrogen-bonding patterns while resisting enzymatic degradation.

- Thioether Linkage : The sulfur atom enhances electron delocalization and facilitates nucleophilic substitution reactions, making the compound a versatile intermediate.

- Acetamide Side Chain : The N-(2-methoxyphenyl)acetamide moiety introduces planar rigidity and π-stacking potential, critical for interactions with biological targets like kinase enzymes.

Recent studies highlight its role in modulating adenosine receptors and cyclooxygenase isoforms, with computational models predicting binding affinities (Ki) in the nanomolar range. Additionally, its fluorescence properties under UV light have spurred interest in sensor technologies.

Current Research Landscape

Contemporary investigations focus on three domains:

- Drug Discovery : Analogues of this compound are being evaluated as anticonvulsants and anti-inflammatory agents. For example, fluorophenyl-substituted variants show 78% inhibition of COX-2 at 10 μM.

- Synthetic Methodology : Flow microreactor systems now achieve 92% yield in thioether formation, reducing reaction times from hours to minutes.

- Materials Science : Its crystalline derivatives exhibit nonlinear optical (NLO) properties, with second-harmonic generation efficiencies comparable to urea.

Table 2: Recent Applications of Tetrazole Thioether Acetamides

| Application Area | Key Finding | Source |

|---|---|---|

| Oncology | EGFR kinase inhibition (IC50 = 0.8 μM) | |

| Catalysis | Palladium ligand for Suzuki couplings (TON = 1,200) | |

| Photonics | Fluorescence quantum yield ΦF = 0.42 |

Research Objectives and Scope

Current research objectives prioritize:

- Synthesis Optimization : Developing enantioselective routes to access chiral variants, leveraging asymmetric hydrogenation.

- Structure-Activity Relationships (SAR) : Systematically varying substituents (e.g., replacing methoxy with ethoxy groups) to delineate pharmacophoric elements.

- Mechanistic Elucidation : Using cryo-EM and X-ray crystallography to resolve binding modes with biological targets.

Future scope includes exploring covalent inhibition strategies via the thioether’s reactivity and engineering biodegradable derivatives for environmental sustainability. Collaborative efforts between academic and industrial labs are critical to advancing these goals.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2S/c1-3-8-18-13(15-16-17-18)21-9-12(19)14-10-6-4-5-7-11(10)20-2/h3-7H,1,8-9H2,2H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOZUXUARXUAGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NN=NN2CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrazole Ring Construction

The 1H-tetrazol-5-thiol scaffold is typically synthesized via [3+2] cycloaddition between nitriles and sodium azide under acidic conditions. For example:

Thiolation of Tetrazole

The 5-thio group is introduced via thiol-disulfide exchange or nucleophilic substitution :

Example :

- React 1H-tetrazol-5-ol (1.0 mmol) with thiourea (1.5 mmol) in DMF.

- Add K₂CO₃ (2.0 mmol) and stir at 60°C.

- Isolate 1H-tetrazol-5-thiol via acid precipitation.

Allylation of Tetrazole Nitrogen

Allylation is achieved using allyl bromide under basic conditions:

- Dissolve 1H-tetrazol-5-thiol (1.0 mmol) in anhydrous DMF.

- Add K₂CO₃ (2.0 mmol) and allyl bromide (1.2 mmol).

- Stir at 25°C for 8 h.

- Purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 75–90%.

Synthesis of N-(2-Methoxyphenyl)Acetamide

Amide Bond Formation

2-Methoxyaniline is acylated with acetyl chloride or acetic anhydride :

- Dissolve 2-methoxyaniline (1.0 mmol) in dry dichloromethane.

- Add acetyl chloride (1.2 mmol) dropwise at 0°C.

- Stir for 2 h, wash with NaHCO₃, and dry over MgSO₄.

Yield : 95%.

Assembly of the Final Compound

Thioether Linkage Formation

The thiol group of 1-allyl-1H-tetrazol-5-thiol undergoes nucleophilic substitution with 2-bromoacetamide:

- Combine 1-allyl-1H-tetrazol-5-thiol (1.0 mmol), 2-bromoacetamide (1.1 mmol), and K₂CO₃ (2.0 mmol) in DMF.

- Heat at 60°C for 6 h.

- Purify via silica chromatography (ethyl acetate:hexane = 1:1).

Yield : 65–80%.

Optimization and Catalytic Advancements

Catalytic [3+2] Cycloaddition

Cobalt complexes (e.g., [L¹Co(N₃)₂]) enhance cycloaddition efficiency:

Solvent Effects

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆):

δ 8.14–8.12 (m, 2H, Ar-H), 7.66–7.63 (m, 3H, Ar-H), 5.90–5.84 (m, 1H, CH₂=CH), 5.25 (d, J = 17 Hz, 1H, CH₂=CH₂), 5.15 (d, J = 10 Hz, 1H, CH₂=CH₂), 4.85 (s, 2H, NCH₂), 3.82 (s, 3H, OCH₃). - ¹³C NMR : δ 169.8 (C=O), 155.7 (tetrazole-C), 131.7–124.6 (Ar-C), 117.3 (CH₂=CH₂), 55.1 (OCH₃).

Applications and Derivatives

The compound’s tetrazole and thioether motifs are pivotal in:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The allyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles like thiols, amines, or halides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving tetrazole derivatives.

Medicine: Potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide would depend on its specific biological target. Generally, compounds with tetrazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thioether and acetamide groups may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related acetamide derivatives:

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations:

Heterocyclic Core: The tetrazole in the target compound contrasts with triazinoindole (), triazole (), and imidazole () cores. Tetrazoles are known for metabolic stability and hydrogen-bonding capacity, which may favor pharmacokinetic properties compared to less stable heterocycles like imidazoles .

Substituent Effects: Allyl vs. Electron-Withdrawing Groups: Bromo- and chloro-substituted analogs (e.g., compounds 25 and 27 in ) demonstrate how halogens enhance electrophilicity, which could influence reactivity or target affinity .

Table 2: Physicochemical and Bioactivity Comparisons

Research Implications and Gaps

- Synthetic Feasibility : highlights the use of catalysts and solvents (e.g., DMF, CuI) for synthesizing structurally complex acetamides, suggesting similar routes for the target compound .

- Bioactivity Prediction : Docking studies in (e.g., compound 9c ) indicate that thioether-linked acetamides can adopt binding poses compatible with enzymatic active sites, though experimental validation is needed for the target compound .

- Data Limitations : Physical properties like melting points and solubility for the target compound are absent in the provided evidence, necessitating further characterization.

Biological Activity

The compound 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a derivative of tetrazole known for its diverse biological activities. Tetrazole derivatives have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article aims to present a detailed overview of the biological activity associated with this specific compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 270.34 g/mol. The structure includes an allyl group, a tetrazole ring, and a methoxyphenyl acetamide moiety, which contribute to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that tetrazole derivatives exhibit a wide range of biological activities:

- Antimicrobial Activity : Compounds containing tetrazole rings have shown significant antibacterial and antifungal properties. For instance, derivatives have been tested against various bacterial strains with promising results.

- Anti-inflammatory and Analgesic Effects : Some studies suggest that tetrazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

- Anticancer Properties : Certain tetrazole compounds have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various tetrazole derivatives against common pathogens. The results indicated that the compound exhibited notable activity against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide | E. coli | 50 | |

| 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide | S. aureus | 40 |

Anti-inflammatory Activity

In another study focusing on inflammatory models, the compound was tested for its ability to reduce inflammation markers. The results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in treated groups compared to controls.

Anticancer Activity

The compound was also tested for cytotoxicity against several cancer cell lines, including breast cancer (MCF7) and colon cancer (HT29). The IC50 values were determined using MTT assays:

The biological activity of 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The tetrazole moiety can interact with various enzymes involved in metabolic pathways.

- Cell Membrane Disruption : The presence of the allyl group may enhance membrane permeability, leading to increased uptake by microbial cells.

- Modulation of Signaling Pathways : The compound may influence signaling cascades associated with inflammation and apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide?

- Methodology : Synthesis typically involves multi-step reactions, starting with nucleophilic substitution to form the tetrazole-thioether linkage. Key steps include:

- Allylation of the tetrazole ring using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

- Thioacetylation via coupling of the thiol group with chloroacetyl chloride, followed by reaction with 2-methoxyaniline.

- Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) .

- Critical Parameters : Temperature control (60–80°C), anhydrous solvents, and stoichiometric precision to minimize side reactions like over-alkylation or oxidation.

Q. What standard characterization techniques are recommended for confirming the structure of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and bond formation (e.g., allyl group at N1 of tetrazole, methoxyphenyl acetamide linkage) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₁₄N₅O₂S) and isotopic patterns.

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~1250 cm⁻¹ (C-O of methoxy group) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodology :

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

- pH Stability : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC over 24–72 hours .

- Light Sensitivity : Conduct accelerated stability studies under UV/visible light and analyze photodegradation products using LC-MS.

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental data be resolved?

- Methodology :

- X-ray Crystallography : Resolve crystal structure to confirm bond lengths/angles and compare with density functional theory (DFT)-optimized models .

- Synchrotron Radiation : Use high-resolution powder diffraction for non-crystalline samples.

- Contradiction Analysis : Cross-validate NMR chemical shifts with computed (GIAO) values and adjust solvent effects in DFT calculations .

Q. What mechanistic insights govern the reactivity of the tetrazole-thioacetamide moiety in nucleophilic substitutions?

- Methodology :

- Kinetic Studies : Monitor reaction rates under varying temperatures and solvents (e.g., DMF vs. THF) to identify rate-determining steps.

- Isotopic Labeling : Use ³⁵S-labeled thiol precursors to track sulfur participation in bond formation/cleavage .

- DFT Calculations : Map transition states and activation energies for allylation and thioacetylation steps .

Q. What strategies are effective for evaluating the compound’s biological activity in enzyme inhibition assays?

- Methodology :

- Enzyme Assays : Test against target enzymes (e.g., cyclooxygenase-2 or bacterial dihydrofolate reductase) using spectrophotometric or fluorometric methods.

- Dose-Response Curves : Determine IC₅₀ values and compare with reference inhibitors (e.g., methotrexate for DHFR) .

- Molecular Docking : Predict binding modes in enzyme active sites using AutoDock or Schrödinger Suite, validated by mutagenesis studies .

Q. How can computational modeling enhance understanding of the compound’s pharmacophore?

- Methodology :

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (tetrazole N, acetamide O) and hydrophobic regions (allyl, methoxyphenyl groups).

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability and conformational changes .

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and topological torsion .

Q. What approaches are suitable for structure-activity relationship (SAR) studies on analogs of this compound?

- Methodology :

- Systematic Substitution : Synthesize derivatives with variations in the allyl group (e.g., propargyl, cyclopropyl) and methoxyphenyl ring (e.g., halogenation, nitro substitution).

- Biological Screening : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus, E. coli) to correlate substituents with activity .

- Free-Wilson Analysis : Statistically deconstruct contributions of individual substituents to biological potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.